molecular formula C18H17ClN4O2S B2860383 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 887468-25-9

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2860383
CAS No.: 887468-25-9
M. Wt: 388.87
InChI Key: KARZGHQXFRIGFV-UHFFFAOYSA-N
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Description

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Biological Activity

The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from various research studies and patents.

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core with a piperazine moiety, which is known for its biological significance. The synthesis typically involves multi-step reactions starting from readily available precursors. The structure can be represented as follows:

C17H18ClN5O\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}

Table 1: Structural Characteristics

ComponentDescription
Chemical Formula C₁₇H₁₈ClN₅O
Molecular Weight 345.81 g/mol
Functional Groups Thiazole, Pyrimidine, Piperazine
Chlorine Substituent Present on the phenyl ring

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and antipsychotic activities. For instance, studies have shown that these compounds can act as antagonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders. The compound has been evaluated for its ability to inhibit stereotypic behavior induced by apomorphine in animal models, demonstrating its potential as an antipsychotic agent .

Antimicrobial Activity

The thiazolo-pyrimidine framework has been associated with antimicrobial properties. In particular, compounds similar to This compound have shown activity against various bacterial strains. In vitro studies suggest that modifications to the piperazine moiety can enhance antibacterial efficacy .

Antitubercular Activity

Recent investigations into related compounds have highlighted their potential as anti-tubercular agents. For example, certain derivatives exhibited IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating promising activity that warrants further exploration in the context of tuberculosis treatment .

Anticancer Activity

The thiazolo-pyrimidine derivatives have also been studied for anticancer properties. Compounds derived from similar scaffolds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization interference and apoptosis induction .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antidepressant Dopamine receptor antagonism
Antimicrobial Inhibition of bacterial growth
Antitubercular Significant activity against Mycobacterium
Anticancer Inhibition of cell proliferation

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Studies : A study evaluated the effects of piperazine derivatives on dopamine receptor activity in mice, demonstrating significant inhibition of stereotypy induced by apomorphine, suggesting potential therapeutic applications in schizophrenia treatment .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing thiazolo-pyrimidine derivatives and assessing their antimicrobial properties against clinical isolates, revealing that structural modifications can enhance activity against resistant strains .
  • Antitubercular Efficacy : A series of experiments highlighted the effectiveness of synthesized compounds against Mycobacterium tuberculosis, with promising results leading to further development for clinical applications in tuberculosis therapy .

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-12-11-23-17(25)13(10-20-18(23)26-12)16(24)22-8-6-21(7-9-22)15-5-3-2-4-14(15)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARZGHQXFRIGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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